1-Methylpiperidine-3-carbohydrazide
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Overview
Description
1-Methylpiperidine-3-carbohydrazide is an organic compound with the molecular formula C7H15N3O and a molecular weight of 157.217 g/mol
Preparation Methods
1-Methylpiperidine-3-carbohydrazide can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve multicomponent reactions, such as the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI in methanol at room temperature .
Chemical Reactions Analysis
1-Methylpiperidine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylpiperidine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Methylpiperidine-3-carbohydrazide can be compared with other similar compounds, such as:
Piperidine: A basic heterocyclic amine widely used in organic synthesis and drug development.
Piperazine: Another heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Pyridine: A six-membered nitrogen-containing heterocycle with significant biological and pharmaceutical activity.
This compound is unique due to its specific chemical structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-methylpiperidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMALQQIOYGEEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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